Cas no 2172570-04-4 (3-cyclopropyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

3-Cyclopropyl-3H,6H,7H-1,2,3-triazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound featuring a fused triazolopyrimidinone scaffold with a cyclopropyl substituent. This structure imparts unique reactivity and stability, making it a valuable intermediate in medicinal chemistry and agrochemical research. The cyclopropyl group enhances steric and electronic properties, potentially improving binding affinity in target interactions. Its triazolopyrimidinone core is known for bioactivity, particularly in enzyme inhibition and receptor modulation. The compound’s synthetic versatility allows for further functionalization, enabling the development of derivatives with tailored pharmacological or agrochemical profiles. Its well-defined chemical properties facilitate precise applications in drug discovery and material science.
3-cyclopropyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one structure
2172570-04-4 structure
Product name:3-cyclopropyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one
CAS No:2172570-04-4
MF:C7H7N5O
MW:177.163379907608
CID:5922031
PubChem ID:136573100

3-cyclopropyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one Chemical and Physical Properties

Names and Identifiers

    • 3-cyclopropyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
    • 7H-1,2,3-Triazolo[4,5-d]pyrimidin-7-one, 3-cyclopropyl-3,6-dihydro-
    • 3-cyclopropyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one
    • starbld0037168
    • 3-cyclopropyl-6H-triazolo[4,5-d]pyrimidin-7-one
    • 2172570-04-4
    • 3-Cyclopropyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
    • Z3023997878
    • AKOS034130774
    • EN300-1428838
    • Inchi: 1S/C7H7N5O/c13-7-5-6(8-3-9-7)12(11-10-5)4-1-2-4/h3-4H,1-2H2,(H,8,9,13)
    • InChI Key: WRUOVYUXYYFRIO-UHFFFAOYSA-N
    • SMILES: C1NC(=O)C2N=NN(C3CC3)C=2N=1

Computed Properties

  • Exact Mass: 177.06505986g/mol
  • Monoisotopic Mass: 177.06505986g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 274
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.4
  • Topological Polar Surface Area: 72.2Ų

Experimental Properties

  • Density: 2.04±0.1 g/cm3(Predicted)
  • Boiling Point: 447.2±55.0 °C(Predicted)
  • pka: -1.07±0.20(Predicted)

3-cyclopropyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1428838-0.5g
3-cyclopropyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
2172570-04-4 95%
0.5g
$713.0 2023-07-10
Aaron
AR01FLFV-10g
3-cyclopropyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
2172570-04-4 95%
10g
$5428.00 2023-12-14
Enamine
EN300-1428838-50mg
3-cyclopropyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
2172570-04-4 95.0%
50mg
$212.0 2023-09-29
Enamine
EN300-1428838-500mg
3-cyclopropyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
2172570-04-4 95.0%
500mg
$713.0 2023-09-29
Enamine
EN300-1428838-5000mg
3-cyclopropyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
2172570-04-4 95.0%
5000mg
$2650.0 2023-09-29
Aaron
AR01FLFV-50mg
3-cyclopropyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
2172570-04-4 95%
50mg
$317.00 2025-02-11
Aaron
AR01FLFV-2.5g
3-cyclopropyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
2172570-04-4 95%
2.5g
$2488.00 2025-02-11
1PlusChem
1P01FL7J-10g
3-cyclopropyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
2172570-04-4 95%
10g
$4919.00 2023-12-19
1PlusChem
1P01FL7J-500mg
3-cyclopropyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
2172570-04-4 95%
500mg
$944.00 2023-12-19
Aaron
AR01FLFV-250mg
3-cyclopropyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
2172570-04-4 95%
250mg
$647.00 2025-02-11

Additional information on 3-cyclopropyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one

Introduction to 3-cyclopropyl-3H,6H,7H-1,2,3triazolo[4,5-d]pyrimidin-7-one (CAS No. 2172570-04-4)

The compound 3-cyclopropyl-3H,6H,7H-1,2,3triazolo[4,5-d]pyrimidin-7-one (CAS No. 2172570-04-4) represents a significant advancement in the field of heterocyclic chemistry and pharmaceutical research. This molecule, characterized by its intricate tricyclic structure, has garnered attention due to its potential applications in medicinal chemistry and drug discovery. The presence of fused triazolo and pyrimidine rings endows it with unique electronic and steric properties, making it a promising candidate for further exploration.

Recent studies have highlighted the importance of triazolo[4,5-d]pyrimidine scaffolds in the development of bioactive molecules. These structures are known for their ability to modulate various biological pathways, including enzyme inhibition and receptor binding. The incorporation of a cyclopropyl group into the molecular framework further enhances its pharmacological profile by introducing rigidity and influencing metabolic stability. This modification has been strategically employed to improve binding affinity and reduce susceptibility to degradation.

In the realm of pharmaceutical innovation, 3-cyclopropyl-3H,6H,7H-1,2,3triazolo[4,5-d]pyrimidin-7-one has been investigated for its potential role in addressing unmet medical needs. Preliminary research suggests that this compound exhibits promising activity against certain therapeutic targets. For instance, its structural motif is reminiscent of molecules that have shown efficacy in inhibiting kinases and other enzymes implicated in cancer progression. The tricyclic core provides a stable platform for further derivatization, allowing researchers to fine-tune its biological activity through structural optimization.

The synthesis of 3-cyclopropyl-3H,6H,7H-1,2,3triazolo[4,5-d]pyrimidin-7-one involves a multi-step process that requires precise control over reaction conditions. The formation of the triazolopyrimidine ring system is a critical step and often necessitates the use of specialized reagents and catalysts to ensure high yield and purity. Advances in synthetic methodologies have enabled more efficient production routes, making it feasible to scale up synthesis for preclinical studies. These developments underscore the growing interest in heterocyclic compounds as building blocks for novel therapeutics.

One of the most compelling aspects of this compound is its versatility in drug design. The cyclopropyl substituent not only contributes to its structural uniqueness but also offers opportunities for selective interactions with biological targets. This feature is particularly valuable in the context of developing small-molecule inhibitors that can precisely modulate specific pathways without off-target effects. Additionally, the pyrimidine ring is a well-established pharmacophore in medicinal chemistry, known for its ability to engage with nucleic acid bases and other biomolecules.

Current research endeavors are focused on elucidating the mechanism of action of 3-cyclopropyl-3H,6H,7H-1,2,3triazolo[4,5-d]pyrimidin-7-one at a molecular level. Techniques such as X-ray crystallography and computational modeling are being employed to understand how this compound interacts with its intended targets. These studies not only provide insights into its pharmacological properties but also guide future modifications aimed at enhancing its therapeutic potential. The integration of experimental data with computational approaches has revolutionized drug discovery, enabling more targeted and efficient development processes.

The potential applications of 3-cyclopropyl-3H,6H,7H-1,2,3triazolo[4,5-d]pyrimidin-7-one extend beyond oncology. Emerging evidence suggests that it may also have utility in treating inflammatory diseases and infectious disorders。 The ability of triazolopyrimidine derivatives to modulate immune responses makes them attractive candidates for immunomodulatory therapies。 Furthermore, their structural features could be leveraged to develop antiviral agents by targeting viral replication machinery。 Such diverse possibilities highlight the broad therapeutic landscape that this class of compounds can explore。

In conclusion, 3-cyclopropyl-3H,6H,7H-1,2,3triazolo[4,5-d]pyrimidin-7-one (CAS No. 2172570-04-4) represents a fascinating example of how structural complexity can be harnessed to develop novel bioactive molecules。 Its unique tricyclic architecture, combined with strategic functionalization, positions it as a valuable tool in pharmaceutical research。 As our understanding of heterocyclic chemistry continues to evolve, compounds like this one will undoubtedly play a pivotal role in shaping the future of drug discovery。 Ongoing investigations into its biological activity and synthetic feasibility promise to unlock new therapeutic avenues and advance our ability to address complex diseases。

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